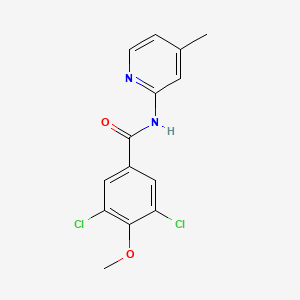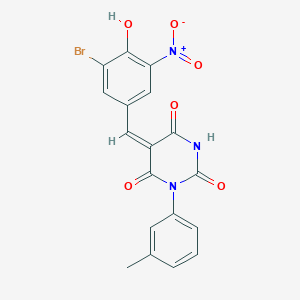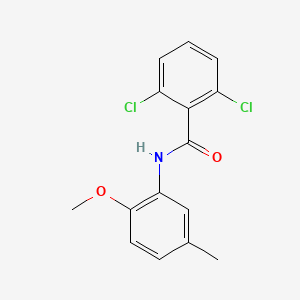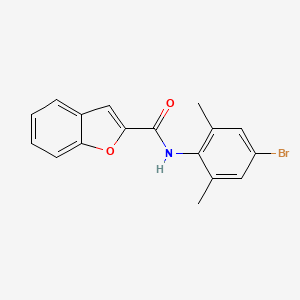![molecular formula C23H17N3O6 B3906272 N-[4-(2-furoylamino)-3-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3906272.png)
N-[4-(2-furoylamino)-3-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Overview
Description
N-[4-(2-furoylamino)-3-methylphenyl]-5-(3-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Furamidine and belongs to the family of furamidine analogs. In
Mechanism of Action
The mechanism of action of Furamidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. Furamidine has been shown to selectively target the kinetoplast DNA of parasites, which is essential for their survival. It has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1.
Biochemical and Physiological Effects:
Furamidine has been found to have minimal toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has also been found to have a high affinity for DNA, which may contribute to its antiparasitic and antibacterial properties. Furamidine has been shown to have a long half-life, which is beneficial for its use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. Furamidine has also been found to have a high solubility in water, which makes it suitable for use in aqueous solutions. However, Furamidine has some limitations for use in lab experiments. It has low bioavailability, which may limit its effectiveness as a therapeutic agent. It also has a high melting point, which may make it difficult to handle in certain experiments.
Future Directions
There are several future directions for research on Furamidine. One potential application is in the development of new antiparasitic and antibacterial agents. Further research is needed to fully understand the mechanism of action of Furamidine and its potential for use in the treatment of various diseases. Additionally, research on the synthesis of Furamidine analogs may lead to the development of more effective therapeutic agents. Finally, research on the use of Furamidine in combination with other drugs may lead to the development of more effective treatment regimens for various diseases.
Conclusion:
In conclusion, Furamidine is a promising compound with potential applications in various scientific fields. Its antiparasitic, antibacterial, and antiviral properties make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of Furamidine and its potential for use in the treatment of various diseases.
Scientific Research Applications
Furamidine has been extensively studied for its potential applications in various scientific fields. It has been found to possess antiparasitic, antibacterial, and antiviral properties. Furamidine has been shown to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been found to be effective against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Furamidine has also been studied for its antiviral properties against viruses such as HIV-1 and SARS-CoV.
properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)-3-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-14-12-16(7-8-18(14)25-22(27)20-6-3-11-31-20)24-23(28)21-10-9-19(32-21)15-4-2-5-17(13-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTIWXABIRRPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3906201.png)
![{3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-indol-1-yl}acetic acid](/img/structure/B3906209.png)
![8-[(8-fluoroquinolin-2-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3906215.png)
![2-[(2-isonicotinoylhydrazino)carbonyl]-5-nitrobenzoic acid](/img/structure/B3906220.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3906228.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3906265.png)
![2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906270.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906276.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B3906284.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3906290.png)